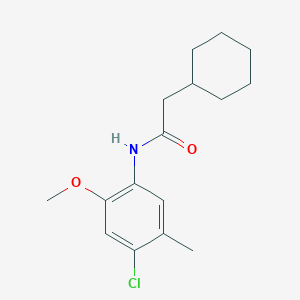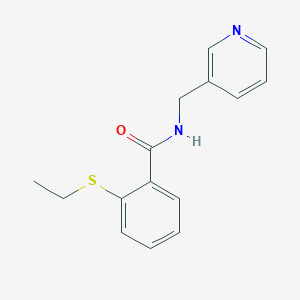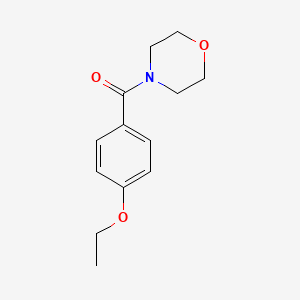
4-(4-ethoxybenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethoxybenzoyl)morpholine, also known as EBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBM is a heterocyclic compound that contains a morpholine ring and an ethoxybenzoyl group. It has a molecular formula of C14H17NO3 and a molecular weight of 251.29 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-(4-ethoxybenzoyl)morpholine is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. 4-(4-ethoxybenzoyl)morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
4-(4-ethoxybenzoyl)morpholine has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 4-(4-ethoxybenzoyl)morpholine has also been shown to have antitumor and anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-ethoxybenzoyl)morpholine in lab experiments is its high purity and stability, which makes it easy to handle and store. 4-(4-ethoxybenzoyl)morpholine is also relatively easy to synthesize, which makes it a cost-effective option for use in lab experiments. However, one of the limitations of using 4-(4-ethoxybenzoyl)morpholine in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(4-ethoxybenzoyl)morpholine. One potential direction is the development of new drugs and pharmaceuticals that are based on the structure of 4-(4-ethoxybenzoyl)morpholine. Another potential direction is the study of the mechanism of action of 4-(4-ethoxybenzoyl)morpholine, which could lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the study of the biochemical and physiological effects of 4-(4-ethoxybenzoyl)morpholine could lead to the development of new treatments for various diseases and conditions.
Méthodes De Synthèse
The synthesis of 4-(4-ethoxybenzoyl)morpholine involves the reaction of 4-ethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine ring acts as a nucleophile and attacks the carbonyl carbon of the benzoyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(4-ethoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 4-(4-ethoxybenzoyl)morpholine is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. 4-(4-ethoxybenzoyl)morpholine has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with biological systems.
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-11(4-6-12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUANUPQKRDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxybenzoyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

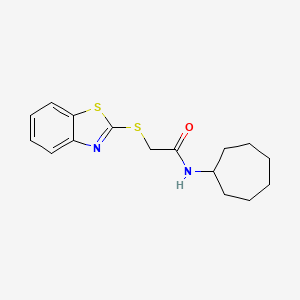
![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

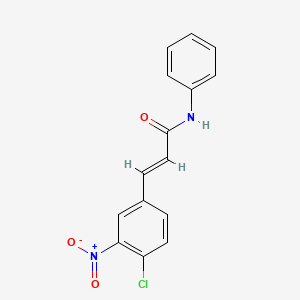
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)


